3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(13-3-1-10-19(21)11-13)18-9-2-4-15(12-18)22-14-5-7-17-8-6-14/h1,3,5-8,10-11,15H,2,4,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMKVLJGMJRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Synthesis
The piperidine ring is typically constructed via cyclization or reductive amination. A proven protocol involves:
- Cyclocondensation : Reacting glutaric acid derivatives with ammonia under Dean-Stark conditions to form 3-phenylpiperidine-2,6-dione intermediates, as demonstrated in PMC article PMC3134852.
- Reductive Amination : Utilizing sodium cyanoborohydride with ketone precursors, followed by Boc protection (tert-butoxycarbonyl) to stabilize the amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH3, Dean-Stark | Toluene | 110 | 24 | 68 |
| 2 | NaBH3CN, Boc2O | THF | 25 | 12 | 82 |
Introduction of Pyridin-4-yloxy Group
The 3-position of the piperidine ring is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
- SNAr Reaction : Treatment of 3-bromopiperidine with pyridin-4-ol in the presence of K2CO3 and catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling using Pd2(dba)3 and Xantphos ligand.
Optimization Data :
| Method | Base | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr | K2CO3 | DBU | 57 | 89 |
| Buchwald | Cs2CO3 | Pd2(dba)3/Xantphos | 73 | 95 |
Carbonyl Bridge Formation
The critical 1-carbonyl linkage is established through:
- Schotten-Baumann Acylation : Reacting piperidine with pyridine-4-carbonyl chloride in biphasic conditions (CH2Cl2/H2O).
- EDCI/HOBt Coupling : Carbodiimide-mediated activation of the carboxylic acid derivative.
Comparative Efficiency :
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | None | CH2Cl2 | 61 |
| EDCI/HOBt | DMAP | DMF | 88 |
N-Oxide Synthesis
Final oxidation of the pyridine nitrogen employs:
- m-CPBA (meta-chloroperbenzoic acid) : 1.2 equivalents in CH2Cl2 at 0°C → RT.
- H2O2/Urea Adduct : Mild oxidation system for acid-sensitive substrates.
Oxidation Metrics :
| Oxidant | Equiv. | Time (h) | Conversion (%) |
|---|---|---|---|
| m-CPBA | 1.2 | 6 | 94 |
| H2O2/Urea | 2.0 | 24 | 78 |
Characterization and Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Hydrogenation of Pyridine to Piperidine
The pyridine ring in precursor molecules undergoes catalytic hydrogenation to form piperidine derivatives. Key conditions and outcomes include:
| Catalyst System | Solvent | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|
| PtO₂ + Pd/C (10 wt%) | AcOH | 55°C | H₂ balloon | 98% | |
| 5% Rh/Al₂O₃ | HOAc | RT | 50 psi H₂ | 60% | |
| Pd/C (10%) + HOAc | EtOH | 80°C | 4 MPa H₂ | 0.5 g |
These reactions typically involve prolonged hydrogenation (16–24 hours) and acidic solvents to stabilize intermediates. Post-reduction, basic workup (e.g., NH₃·H₂O) isolates the piperidine product .
Pyridine N-Oxide Formation
The pyridine N-oxide moiety is synthesized via oxidation of pyridine precursors. For example:
-
Oxidizing Agent : 3-Chloroperoxybenzoic acid (mCPBA) in acetonitrile .
-
Conditions : Reflux for 10 hours, followed by purification via flash chromatography (2% MeOH/DCM) .
This step is critical for activating the pyridine ring toward subsequent nucleophilic substitutions (e.g., cyanide addition at the ortho position) .
Nucleophilic Substitution and Coupling
The piperidine-piperidine linkage is formed through coupling reactions:
-
Carbonyl Bridge Formation : Reacting activated pyridine N-oxide (e.g., 3-ethoxycarbonylpyridine N-oxide) with piperidine derivatives under basic conditions (K₂CO₃/DMSO) .
-
Amide Bond Synthesis : EDCI/HOBt-mediated coupling between carboxylic acids and amines, as seen in the synthesis of pyrimidine derivatives .
Example Protocol
-
Substrate : tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.
-
Reagents : 2-Chloro-5-cyanopyridine, K₂CO₃, DMSO.
-
Yield : Quantitative conversion to coupled product after extraction (DCM/NaHCO₃) .
Biological Activity Implications
While not directly studied for this compound, structurally related pyrrolo[3,4-c]pyridines exhibit anticancer activity via modulation of cellular pathways . The pyridine N-oxide group may enhance solubility and bioavailability, a feature exploited in dual H₃/sigma-1 receptor ligands .
Stability and Protonation Behavior
NMR studies on analogous compounds reveal:
-
Protonation Sites : Piperidine nitrogen protonates preferentially over pyridine N-oxide under acidic conditions .
-
pH-Dependent Shifts : Observed in ¹H NMR during titration with triflic acid, indicating sequential protonation .
Tables of Key Derivatives
This compound’s versatility in hydrogenation, oxidation, and coupling reactions positions it as a valuable intermediate in medicinal chemistry, particularly for CNS-targeted therapeutics .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules:
- The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.
- Coordination Chemistry:
- It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties.
Biology
- Biological Activity:
-
Mechanism of Action:
- The compound's mechanism involves interactions with specific molecular targets, influencing various biological pathways. This can lead to observed effects such as enzyme modulation or receptor activation.
Medicine
- Therapeutic Potential:
-
Case Studies:
- A study on similar piperidine derivatives highlighted their potential as inhibitors of monoamine oxidase (MAO), which is crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds indicate promising selectivity and potency against MAO-B.
Mechanism of Action
The mechanism of action of 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
3-(Thiadiazolyl)pyridine 1-Oxide (Martinez et al., 1999) :
- Substituent: Thiadiazole ring at position 3.
- Functional Groups: Pyridine 1-oxide, thiadiazole.
- Relevance: Demonstrated muscarinic receptor binding and antioxidant properties due to the electron-withdrawing thiadiazole group.
3-(4-(2'-Fluorobiphenyl)butanamido)pyridine 1-Oxide ():
- Substituent: Fluorinated biphenyl-alkylamide chain.
- Functional Groups: Pyridine 1-oxide, amide, fluorinated aromatic system.
- Relevance: Synthetic protocol (mCPBA oxidation) and purity characterization (NMR, IR, MS) provide a methodological reference .
Nicotine N-Oxide (Impurity E(EP), ):
- Substituent: Methylpyrrolidine at position 3.
- Functional Groups: Pyridine 1-oxide, pyrrolidine.
- Relevance: Highlights the impact of N-oxide formation on alkaloid derivatives .
3-(1,1,2,3,3,3-Hexafluoropropoxy)pyridine 1-Oxide ():
- Substituent: Hexafluoropropoxy group.
- Functional Groups: Pyridine 1-oxide, fluorinated ether.
- Relevance: Fluorine atoms enhance electronegativity and metabolic stability .
Comparative Table :
*Synthesis inferred from analogous protocols in .
Physicochemical and Pharmacokinetic Insights
- Hydrophobicity : The piperidine-carbonyl motif in the target compound may increase hydrophobicity compared to Nicotine N-Oxide (pyrrolidine) or fluorinated derivatives.
- Electron Distribution : The pyridin-4-yloxy group introduces electron-donating effects, contrasting with electron-withdrawing thiadiazole or fluorinated substituents in analogs.
- Metabolic Stability : Fluorinated derivatives (e.g., ) are likely more resistant to oxidative metabolism than the target compound due to C-F bonds .
Biological Activity
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, also known by its CAS number 2034573-95-8, is a heterocyclic compound featuring both pyridine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data tables and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Starting from piperidine derivatives, the piperidine ring is formed through cyclization reactions.
- Introduction of Pyridine Moiety : The pyridine component is introduced via nucleophilic substitution reactions, often employing pyridinyl halides or derivatives.
- Oxidation Step : The final step involves the oxidation of the resulting compound to yield the pyridine 1-oxide form.
The molecular formula is with a molecular weight of 299.32 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a significant role in modulating intracellular signaling pathways linked to inflammation and cancer progression .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research demonstrated that related piperidine derivatives showed enhanced cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis more effectively than standard chemotherapeutics like bleomycin .
- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications on the piperidine and pyridine rings could enhance selectivity and potency against cancer cell lines, suggesting that structural diversity is crucial for optimizing therapeutic efficacy .
Neuroprotective Effects
In addition to anticancer properties, this compound has been explored for neuroprotective effects:
- Cholinesterase Inhibition : Some derivatives have shown promise in inhibiting cholinesterase enzymes, which are implicated in Alzheimer's disease pathology. This inhibition can potentially enhance acetylcholine levels in the brain, improving cognitive function .
Case Studies
Several notable studies have highlighted the biological activity of related compounds:
- Study on PDE Inhibition :
- Antitumor Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.32 g/mol |
| CAS Number | 2034573-95-8 |
| Anticancer IC50 (MCF-7) | < 10 µM |
| Cholinesterase Inhibition IC50 | < 15 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyridine 1-oxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyridine and piperidine derivatives. For example:
- Step 1 : Formation of the pyridine 1-oxide core via oxidation of pyridine derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) .
- Step 2 : Introduction of the piperidine-carbonyl moiety via nucleophilic acyl substitution. This step often requires a base (e.g., potassium carbonate) and polar aprotic solvents like DMF to stabilize intermediates .
- Key Variables : Temperature (60–80°C optimizes coupling efficiency), solvent choice (DMF enhances solubility of intermediates), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride minimizes side products) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
- NMR : H and C NMR confirm regiochemistry of the pyridine 1-oxide and piperidine moieties. For example, the deshielded proton at δ 8.5–9.0 ppm in H NMR indicates the N-oxide group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 356.1284 for C₁₇H₁₈N₃O₃) .
- HPLC : Purity >95% is confirmed using a C18 column with acetonitrile/water gradients (retention time ~12.5 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
